Tamsolusin Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Tamsulosin Hydrochloride has evolved significantly over the years. The original synthesis methods and more recent advancements reflect the changing approaches in pharmaceutical chemistry:
Traditional Synthesis : The synthesis process of Tamsulosin has seen almost 10 different methods since its inception. These methods mainly differed in the way of separating the enantiomers, with each reflecting the specific research style and technological advancements at the time. The early methods often involved complex steps and the use of racemic mixtures of secondary amine derivatives (Gizur, Fogassy, Bálint, Egri, Törley, Demeter, Greiner, 2008).
Continuous-Flow Synthesis : More recent methods, such as the continuous-flow synthesis, use sequential heterogeneous catalysis. This method involves reductive amination of nitriles and has been shown to be efficient, producing (R)-tamsulosin with high yield and enantiomeric excess (Saito, Nishizawa, Laroche, Ishitani, Kobayashi, 2022).
Molecular Structure Analysis
Tamsulosin Hydrochloride exhibits a complex molecular structure characterized by its interaction with alpha1-adrenoceptors. The structure is designed to selectively target receptors in the prostate, minimizing systemic side effects.
Chemical Reactions and Properties
Electrooxidative Behavior : Tamsulosin HCl shows irreversible oxidation behavior, particularly related to the methoxy group on the phenyl ring. This oxidation is a critical aspect of its chemical reactivity and stability (Ozkan, Uslu, Aboul‐Enein, 2003).
Interaction with Other Chemicals : The chemical properties of Tamsulosin are such that it can interact with other pharmaceutical compounds, affecting its absorption and efficacy. This aspect is crucial in the formulation of combination drugs.
Physical Properties Analysis
The physical properties of Tamsulosin Hydrochloride, such as solubility, stability, and crystalline form, are significant in its formulation and manufacturing processes. Its properties determine the methods used for its incorporation into various dosage forms.
Chemical Properties Analysis
Polymorphism : Tamsulosin exhibits polymorphism, which affects its solubility and bioavailability. Different polymorphic forms can impact the drug's efficacy and stability (Nanubolu, Sridhar, Ravikumar, 2014).
Chemical Stability : The stability of Tamsulosin in various conditions is essential for its shelf life and effectiveness. Studies show that Tamsulosin maintains stability under various conditions, ensuring its therapeutic efficacy.
Scientific Research Applications
Immune Function and Chronic Prostatitis : Tamsulosin hydrochloride significantly improves the level of secretory immunoglobulin A (SIgA) in prostatic fluid, suggesting a role in regulating local immune function in patients with chronic prostatitis (Shao Sihai, 2013).
Postoperative Urinary Retention Prevention : It is effective in preventing postoperative urinary retention in patients undergoing pelvic reconstruction surgery, especially when combined with bladder training and personalized extubation (Shen Yu-fei, 2012).
Treatment of Lower Urinary Tract Symptoms/BPH : Tamsulosin hydrochloride 0.2 mg once daily significantly improves lower urinary tract symptoms and reduces prostate symptoms in Chinese patients with benign prostatic hyperplasia, without serious adverse events observed (Yinghao Sun et al., 2011).
Improvement of Nocturia : It effectively improves nocturia in patients with lower urinary tract symptoms/benign prostatic hyperplasia, demonstrating its action mechanism as a α1-receptor blocker (Masaki Yoshida et al., 2009).
Controlled Drug Release : Sustained-release tamsulosin granules with nanopores can maintain therapeutic drug levels for longer periods, reducing dose-dependent side effects (Seong-Mi Seo et al., 2006).
Therapeutic Innovation in Prostatic Hyperplasia Therapy : As a first-in-class and best-in-class drug, tamsulosin transformed the therapeutic approach to prostatic hyperplasia (Yasushi Hara et al., 2019).
Inhibition of Adrenergic Receptors : Tamsulosin hydrochloride effectively inhibits α1A-adrenergic receptors in human blood vessels, with higher doses causing greater inhibition (K. Harada et al., 2000).
Pharmaceutical Formulation Analysis : Analytical methods have been developed for quantifying tamsulosin hydrochloride and tadalafil in pharmaceutical formulations for treating benign prostatic hyperplasia and erectile dysfunction (M. Rezk et al., 2019).
Safety And Hazards
Tamsulosin Hydrochloride may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It is advised to avoid standing for long periods of time or becoming overheated during exercise and in hot weather . It is also advised to avoid getting up too fast from a sitting or lying position, or you may feel dizzy .
Future Directions
Even though Tamsulosin may lessen the problems caused by an enlarged prostate now, surgery still may be needed in the future . It is recommended to take Tamsulosin Hydrochloride capsules exactly as prescribed by your doctor . The capsules are usually taken once a day, within 30 minutes after the same meal each day .
properties
IUPAC Name |
5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tamsolusin Hydrochloride | |
CAS RN |
80223-99-0 | |
Record name | Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80223-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 12617 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080223990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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